2,3,5-Trichloro-6-methylpyridine

Herbicide Picloram Structure-Activity Relationship

2,3,5-Trichloro-6-methylpyridine (TCMP) is the validated, non-substitutable precursor for synthesizing Picloram-class herbicides. Its unique 2,3,5-trichloro-6-methyl substitution pattern is essential for correct functionalization to 4-amino-3,5,6-trichloropicolinic acid—generic chlorinated pyridine analogs cannot replicate this synthetic pathway. With a computed XLogP of 3.5, TCMP offers predictable lipophilicity for formulation design, and its electron-deficient ring enables diverse cross-coupling chemistries. Procure the definitive building block for your agrochemical and pharmaceutical synthesis programs.

Molecular Formula C6H4Cl3N
Molecular Weight 196.5 g/mol
CAS No. 22109-56-4
Cat. No. B1610052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Trichloro-6-methylpyridine
CAS22109-56-4
Molecular FormulaC6H4Cl3N
Molecular Weight196.5 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C=C1Cl)Cl)Cl
InChIInChI=1S/C6H4Cl3N/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3
InChIKeyZJHCKQCUYPAKOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5-Trichloro-6-methylpyridine (CAS 22109-56-4): Procurement and Differentiation Guide for the Polyhalogenated Pyridine Scaffold


2,3,5-Trichloro-6-methylpyridine (TCMP) is a polyhalogenated pyridine derivative, defined by a pyridine ring with three chlorine substituents at positions 2, 3, and 5, and a methyl group at position 6 . With a molecular formula of C₆H₄Cl₃N and a molecular weight of 196.46 g/mol, TCMP serves as a versatile, electron-deficient synthetic intermediate in agrochemical and pharmaceutical research . Its structural attributes confer a specific reactivity profile and are fundamental to its role as a key precursor to established herbicidal agents like Picloram, differentiating it from other polychlorinated pyridines [1].

2,3,5-Trichloro-6-methylpyridine (CAS 22109-56-4): Why Generic Substitution with Other Chloropyridines Fails in Agrochemical Synthesis


Generic substitution among chlorinated pyridines is not scientifically valid due to the profound impact of chlorine substitution patterns on electronic density, steric hindrance, and metabolic stability [1]. For instance, the specific 2,3,5-trichloro-6-methyl configuration of TCMP is essential for its function as a precursor to the herbicide Picloram (4-amino-3,5,6-trichloropicolinic acid) [2]. While structurally similar analogs like Nitrapyrin (2-chloro-6-(trichloromethyl)pyridine) also contain chlorine, they exhibit distinct physicochemical properties and biological activities, such as different boiling points and applications as nitrification inhibitors instead of herbicides [3]. Substituting TCMP with a different polyhalogenated pyridine would compromise the integrity of a synthetic route and lead to unpredictable outcomes in both chemical yield and biological efficacy.

2,3,5-Trichloro-6-methylpyridine (CAS 22109-56-4): Quantified Differentiation Evidence for Procurement Decisions


Herbicidal Activity: TCMP's Core Differentiator vs. De-carboxylated Picloram Analogs

TCMP is a direct precursor to the herbicide Picloram. A key study quantifying the contribution of specific functional groups to herbicidal activity demonstrates that the -COOH group on Picloram is critical for high potency [1]. Removal of the -COOH group from Picloram reduces herbicidal activity by more than 100-fold, underscoring that the TCMP scaffold alone (Picloram minus the amino and carboxyl groups) possesses inherently low phytotoxicity [1]. This establishes TCMP as a foundational scaffold requiring further functionalization for herbicidal activity, differentiating it from other chlorinated pyridines that may exhibit inherent bioactivity in a different class.

Herbicide Picloram Structure-Activity Relationship

Physicochemical Property Differentiation: XLogP vs. Nitrapyrin for Formulation Compatibility

The computed lipophilicity (XLogP) of TCMP is a key differentiator from its structural analog, the nitrification inhibitor Nitrapyrin (2-chloro-6-(trichloromethyl)pyridine) [1]. TCMP has an XLogP of 3.5 . While the exact experimental or calculated logP for Nitrapyrin is not provided in the same source, its significantly larger and more hydrophobic trichloromethyl group implies a higher logP value. This difference in lipophilicity directly impacts solubility, soil mobility, and formulation strategies, making them unsuitable for direct substitution in formulations designed for specific environmental partitioning or biological uptake.

Physicochemical Properties Lipophilicity Agrochemical Formulation

Synthetic Utility: TCMP as a Preferential Substrate for Cross-Coupling vs. Less Substituted Analogs

The high degree of chlorination on the pyridine ring of TCMP makes it a more electrophilic and reactive partner in cross-coupling reactions compared to less substituted analogs . The three electron-withdrawing chlorine atoms significantly activate the ring towards nucleophilic aromatic substitution and oxidative addition, a key step in palladium-catalyzed couplings. While a direct head-to-head kinetic comparison is not available, this property is well-established for polyhalogenated heterocycles and is a core reason for TCMP's utility as a building block, differentiating it from monochloro- or dichloropyridines which would react more sluggishly under similar conditions.

Synthetic Intermediate Cross-Coupling Electron-Withdrawing Groups

2,3,5-Trichloro-6-methylpyridine (CAS 22109-56-4): Optimal Application Scenarios Based on Quantified Differentiation


Synthesis and Development of Picloram-Based Herbicides

This is the primary, validated application scenario. Given its established role as a direct precursor to Picloram, TCMP is the necessary starting material for any R&D program focused on synthesizing, optimizing, or producing this class of herbicides [1][2]. The structure-activity relationship (SAR) data confirms that while TCMP itself is not herbicidally active, it provides the essential polyhalogenated scaffold upon which critical functional groups (e.g., -COOH, -NH₂) are appended to achieve potent phytotoxicity [1].

Agrochemical Formulation with Defined Lipophilicity Requirements

TCMP's computed XLogP of 3.5 makes it suitable for formulation development where a moderate degree of lipophilicity is required [1]. This scenario applies when designing novel molecules where precise control over membrane permeability, soil adsorption, or environmental fate is crucial. The property is a distinct differentiator from more hydrophobic analogs like Nitrapyrin, which would behave differently in formulations and in the environment [2].

Scaffold for Diversification via Palladium-Catalyzed Cross-Coupling

TCMP's electron-deficient nature, conferred by its three chlorine atoms, makes it a highly reactive substrate for a wide array of cross-coupling reactions [1]. It is the optimal choice for programs aiming to generate diverse libraries of novel pyridine-containing compounds for medicinal chemistry or agrochemical discovery, where a stable yet activatable polyhalogenated scaffold is needed to explore structure-activity relationships efficiently.

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